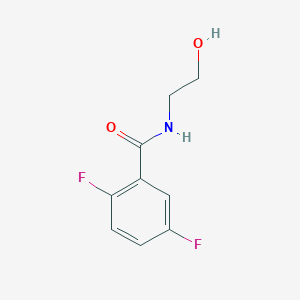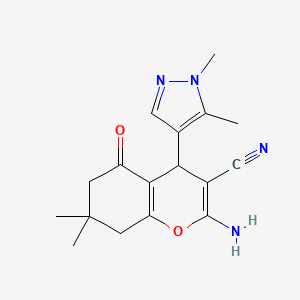![molecular formula C22H25N3O4 B4877255 N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)
N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that is extensively studied for its potential applications in scientific research. It is commonly referred to as DMAPT and is a derivative of the naturally occurring compound parthenolide. DMAPT has been found to have promising anti-cancer properties and is being researched for its potential use in treating various types of cancer.
Mecanismo De Acción
The exact mechanism of action of DMAPT is not fully understood, but it is believed to work through multiple pathways. One of the key pathways is the inhibition of the transcription factor NF-kappaB, which is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting NF-kappaB, DMAPT can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DMAPT has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, DMAPT has been found to have anti-inflammatory properties and can inhibit the production of various cytokines and chemokines. It has also been shown to have antioxidant properties and can scavenge reactive oxygen species. DMAPT has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAPT has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available for research purposes. DMAPT has been extensively studied, and its properties and mechanisms of action are well-understood. However, there are also some limitations to using DMAPT in lab experiments. It is a relatively complex compound, which can make its synthesis challenging. Additionally, DMAPT has been found to be sensitive to light and air, which can affect its stability and activity.
Direcciones Futuras
There are several potential future directions for research on DMAPT. One area of interest is in combination therapy, where DMAPT is used in combination with other anti-cancer drugs to enhance their efficacy. Another potential area of research is in the development of new analogs of DMAPT with improved properties. Additionally, further research is needed to fully understand the mechanism of action of DMAPT and its potential applications in other diseases beyond cancer.
Conclusion:
DMAPT is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer properties and is being researched for its potential use in treating various types of cancer. DMAPT works through multiple pathways, including the inhibition of NF-kappaB, and has various biochemical and physiological effects. While there are some limitations to using DMAPT in lab experiments, it has several advantages and is a promising compound for future research.
Métodos De Síntesis
DMAPT can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The exact details of the synthesis method are beyond the scope of this paper but can be found in various research articles.
Aplicaciones Científicas De Investigación
DMAPT has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer properties and is being researched for its potential use in treating various types of cancer, including breast, prostate, lung, and pancreatic cancer. DMAPT has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-14-9-15(2)11-17(10-14)24-20(26)13-19-21(27)23-7-8-25(19)22(28)16-5-4-6-18(12-16)29-3/h4-6,9-12,19H,7-8,13H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEBEWAAULYZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B4877176.png)
![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4877179.png)
![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-4-methylbenzamide](/img/structure/B4877185.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4877190.png)

![methyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate](/img/structure/B4877212.png)
![2-{[2-({[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4877216.png)
![2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B4877222.png)



![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877269.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4877276.png)

